7-(Tert-butyl)-5-azaspiro[2.4]heptane
Description
Properties
IUPAC Name |
7-tert-butyl-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2,3)8-6-11-7-10(8)4-5-10/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPWARUUNRCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Tert-butyl)-5-azaspiro[2.4]heptane is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 200.29 g/mol
- IUPAC Name : (R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Antibacterial Properties
This compound is noted for its role as an intermediate in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. Research indicates that compounds derived from this structure exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional treatments. For example, a study highlighted that derivatives showed efficacy against Acinetobacter baumannii, a pathogen known for its multidrug resistance .
The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By disrupting these processes, this compound derivatives can effectively halt bacterial growth .
Study 1: Efficacy Against Resistant Strains
A recent investigation evaluated the effectiveness of sitafloxacin derivatives, including those based on this compound, against resistant strains of Escherichia coli and Klebsiella pneumoniae. The results demonstrated that these compounds had lower minimum inhibitory concentrations (MICs) compared to existing antibiotics, suggesting a promising avenue for treating resistant infections .
Study 2: In Vivo Studies
In vivo studies using murine models indicated that compounds derived from this compound exhibited significant therapeutic effects in treating bacterial infections, with minimal toxicity observed at therapeutic doses. This highlights the compound's potential for clinical applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization to introduce the tert-butyl group and other substituents.
- Purification using chromatographic techniques to ensure high purity suitable for biological testing.
A notable synthetic route involves the use of specific catalysts and reagents that enhance yield and selectivity .
Summary Table of Biological Activity
Scientific Research Applications
Medicinal Chemistry
7-(Tert-butyl)-5-azaspiro[2.4]heptane has been studied for its potential as a therapeutic agent . Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that it may exhibit:
- Antibacterial Activity : As an intermediate in the synthesis of sitafloxacin, it shows promise against Gram-positive bacteria and strains resistant to fluoroquinolones .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing drugs targeting metabolic disorders.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new synthetic routes and develop derivatives with enhanced properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : It acts on various receptor sites, potentially functioning as an agonist or antagonist depending on the context of use.
- Pharmacodynamics and Pharmacokinetics : Studies focus on its binding affinity to receptors and enzymes, which are essential for understanding its therapeutic potential .
Case Studies and Research Findings
- Antibacterial Properties : A study demonstrated that derivatives of this compound possess broad-spectrum antibacterial activities, particularly against fluoroquinolone-resistant strains. This suggests its potential role in treating resistant bacterial infections .
- Synthesis Optimization : Research has focused on optimizing synthetic routes for producing this compound efficiently. Methods have been developed that enhance yield while minimizing waste, making large-scale production feasible for industrial applications .
- Comparative Analysis : Comparative studies with similar compounds highlight the unique structural features of this compound, emphasizing its potential advantages in therapeutic applications due to its specific interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-(tert-butyl)-5-azaspiro[2.4]heptane with analogous spirocyclic amines:
Key Research Findings and Functional Insights
Physicochemical Properties
- Solubility : Piperidinyl-substituted analogs (e.g., 7-piperidinyl) display higher aqueous solubility (predicted logP = 2.1) compared to tert-butyl derivatives (logP = 3.5) due to increased polarity .
- Metabolic Stability : Boc-protected spirocycles demonstrated improved microsomal stability (t1/2 > 60 min in rat liver microsomes) relative to unprotected amines .
Preparation Methods
Catalytic Asymmetric Hydrogenation Route
One efficient approach employs asymmetric hydrogenation of protected cyclopropane derivatives using chiral ruthenium catalysts:
- Substrate: Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates
- Catalyst: Chiral Ru complexes such as RuCl(benzene)(S)-SunPhos or Ru-BINAP
- Conditions: Hydrogen pressure between 5–50 bar, solvents like methanol or ethanol, temperature range 25–60°C
- Outcome: High enantioselectivity up to 98.7% ee, yielding the chiral amine intermediate with tert-butyl carbamate protection.
This method is notable for its high stereoselectivity and potential for scale-up, overcoming limitations of earlier biocatalytic or chemical reduction methods with lower efficiency and enantiomeric excess (ee) values around 53%.
Protection of Functional Groups
- Carboxyl Protection: The carboxyl group is typically protected as a tert-butyl ester via reaction with tert-butyl alcohol and acid catalysts such as sulfuric acid to enhance stability and facilitate purification.
- Amino Protection: Boc (tert-butoxycarbonyl) groups are commonly used to protect the amino functionality during multi-step synthesis.
Industrial and Scale-Up Considerations
- Catalyst Efficiency: Ru-BINAP catalysts are preferred for Noyori-type hydrogenation reactions due to their high activity and selectivity.
- Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed in reduction steps, though catalytic hydrogenation is favored for enantioselectivity and scalability.
- Purification Techniques: Crystallization, distillation, and chromatography are standard for isolating high-purity products.
- Continuous Flow Reactors: Industrial processes may utilize continuous flow systems to improve reaction control and throughput.
Detailed Research Findings and Data
Advanced Preparation Techniques
Chiral Resolution and Configuration Control
Reaction Optimization
- Screening of catalysts (Ru, Rh, Ir) and ligands (SunPhos, BINAP) optimizes enantioselectivity.
- Solvent effects and temperature control are critical for minimizing side reactions and maximizing yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
